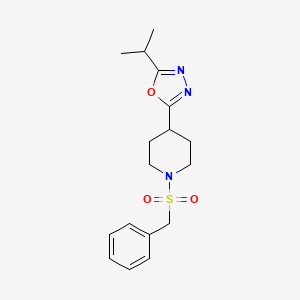

2-(1-(苄基磺酰基)哌啶-4-基)-5-异丙基-1,3,4-噁二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound belongs to the class of organic compounds known as piperidines . Piperidines are compounds containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be quite diverse, depending on the substituents attached to the piperidine ring . The specific structure of “2-(1-(Benzylsulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole” would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . The specific reactions that “2-(1-(Benzylsulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole” can undergo would depend on its specific structure and the conditions under which it is reacted.Physical and Chemical Properties Analysis

The physical and chemical properties of “2-(1-(Benzylsulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole” would depend on its specific structure. Piperidine itself is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .科学研究应用

合成和生物活性

抗菌研究:与查询化学结构类似的带有 1,3,4-恶二唑部分的化合物已被合成并对其抗菌特性进行了评估。这些研究强调了这些化合物对革兰氏阴性菌和革兰氏阳性菌的中等至显着活性,强调了它们作为抗菌剂的潜力 (Khalid 等人,2016)。

酶抑制的生物学评估:另一个研究重点是评估此类化合物抑制特定酶(如丁酰胆碱酯酶 (BChE))的能力,表明它们在治疗阿尔茨海默症等疾病中的潜力。这包括对配体结合亲和力和活性位点取向的研究,这对于了解其作用机制至关重要 (Khalid 等人,2016)。

抗结核剂:一些衍生物作为抗结核分子显示出有希望的结果,在某些情况下优于一线药物。这表明在对抗结核分枝杆菌感染方面具有潜在的应用 (Kumar 等人,2013)。

抗癌应用:这些化合物作为抗癌剂的合成和评估也一直是重要的研究领域。已经确定具有强抗癌活性的特定衍生物,为开发新的治疗选择提供了见解 (Rehman 等人,2018)。

新药代谢物鉴定:研究还集中于鉴定具有相似结构的新型药物的代谢物,了解其代谢过程并评估其作为抗癌剂的潜力。这包括涉及细胞色素 P450 酶的氧化代谢分析,这对于药物开发和安全性评估至关重要 (Wang 等人,2014)。

作用机制

安全和危害

未来方向

生化分析

Biochemical Properties

It has been found to interact with the Hedgehog (Hh) signaling pathway, which plays important roles in various physiological functions . It exhibits comparable potency to vismodegib in suppressing the Hh pathway activation .

Cellular Effects

In cellular contexts, 2-(1-(Benzylsulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole has been shown to influence cell function by interacting with the Hh signaling pathway . It represses Smoothened (SMO) activity by blocking its ciliary translocation . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-(1-(Benzylsulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole involves its interaction with the SMO protein, a key component of the Hh signaling pathway . It has a distinctive binding interface with SMO compared with other SMO-regulating chemicals . This interaction leads to the repression of SMO activity, thereby inhibiting the Hh pathway .

Temporal Effects in Laboratory Settings

It has been shown to maintain its inhibitory activity against the SmoD477H mutant, as observed in a patient with vismodegib-resistant BCC .

Dosage Effects in Animal Models

It has been shown to inhibit tumor growth in the mouse model of medulloblastoma (MB) .

属性

IUPAC Name |

2-(1-benzylsulfonylpiperidin-4-yl)-5-propan-2-yl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3S/c1-13(2)16-18-19-17(23-16)15-8-10-20(11-9-15)24(21,22)12-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUSABMOEVOPGRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(O1)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2751679.png)

![7-(3-methylphenyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2751694.png)

![[(1S,6S,7R)-7-Bicyclo[4.2.0]octanyl]methanesulfonyl fluoride](/img/structure/B2751696.png)

![rac-[(3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methanol](/img/structure/B2751697.png)

![1-(3,4-Dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanol](/img/structure/B2751698.png)

![3-fluoro-4-methoxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2751702.png)